1,1,3-Trichlorotrifluoroacetone

Peptide Chemistry Trifluoroacetylation Amino Protection

1,1,3-Trichlorotrifluoroacetone (TCTFA), also known as 1,1,3-trichloro-1,3,3-trifluoro-2-propanone, is a polyhalogenated ketone (C3Cl3F3O, MW: 215.39) with a boiling point of 85°C and a density of 1.712 g/cm³. It serves as a fluorinated C3-synthon, bearing both a trifluoromethyl group and reactive trichloromethyl and chlorodifluoromethyl moieties, which underpin its utility as a key intermediate in the synthesis of fine chemicals and pharmaceutical building blocks.

Molecular Formula C3Cl3F3O
Molecular Weight 215.38 g/mol
CAS No. 79-52-7
Cat. No. B1581878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Trichlorotrifluoroacetone
CAS79-52-7
Molecular FormulaC3Cl3F3O
Molecular Weight215.38 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)Cl)C(F)(Cl)Cl
InChIInChI=1S/C3Cl3F3O/c4-2(5,7)1(10)3(6,8)9
InChIKeyQCVAFEQJWDOJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3-Trichlorotrifluoroacetone (CAS 79-52-7): Baseline Properties and Role as a Fluorinated Synthon


1,1,3-Trichlorotrifluoroacetone (TCTFA), also known as 1,1,3-trichloro-1,3,3-trifluoro-2-propanone, is a polyhalogenated ketone (C3Cl3F3O, MW: 215.39) with a boiling point of 85°C and a density of 1.712 g/cm³ . It serves as a fluorinated C3-synthon, bearing both a trifluoromethyl group and reactive trichloromethyl and chlorodifluoromethyl moieties, which underpin its utility as a key intermediate in the synthesis of fine chemicals and pharmaceutical building blocks [1].

Why 1,1,3-Trichlorotrifluoroacetone Cannot Be Substituted by Hexafluoroacetone for Selective Trifluoroacetylation


Substituting 1,1,3-trichlorotrifluoroacetone (TCTFA) with its fully fluorinated analog, hexafluoroacetone (HFA), or other common trifluoroacetylating agents like trifluoroacetic anhydride (TFAA), leads to fundamentally different chemical outcomes. While TCTFA is a selective reagent for N-trifluoroacetylation under mild, neutral conditions, HFA reacts with the same substrates to produce entirely different heterocyclic structures (e.g., oxazolidones) without any trifluoroacetylation [1]. Furthermore, TFAA is strongly acidic and known to cause peptide bond cleavage and racemization, problems which are avoided with TCTFA. Therefore, generic substitution is not possible; selection of TCTFA is a specific, data-driven choice based on its unique and mild reactivity profile.

Quantitative Evidence Guide for Selecting 1,1,3-Trichlorotrifluoroacetone Over Analogs


N-Trifluoroacetylation Yield: TCTFA vs. Hexafluoroacetone (HFA) in Amino Acid Protection

For N-trifluoroacetylation of amino acids, 1,1,3-trichlorotrifluoroacetone (TCTFA) provides a high yield (72-80%) of the desired N-trifluoroacetylated product under neutral, mild conditions [1]. In contrast, the closest analog, hexafluoroacetone (HFA), yields 0% of the desired N-trifluoroacetylated product; instead, HFA reacts to form 2,2-bistrifluoromethyl-5-oxazolidones, a completely different and undesirable product class for this application [1].

Peptide Chemistry Trifluoroacetylation Amino Protection

Synthetic Utility: TCTFA Enables α-Substituted Trifluorolactic Acid Derivatives, Unlike DCTFA

In the synthesis of industrially important trifluorolactic acid derivatives, 3,3-dichloro-1,1,1-trifluoroacetone (DCTFA) is limited to producing trifluorolactic acid itself via hydrolysis. TCTFA, with its additional chlorine atom, exhibits distinct reactivity and can undergo addition reactions with carbon nucleophiles. This allows for the synthesis of valuable α-substituted derivatives, such as α-methyltrifluorolactic acid and Mosher's acid, a capability that DCTFA lacks [1].

Fluorinated Synthons Trifluorolactic Acid Mosher's Acid

UV-Induced Reactivity: Characterized Photolysis Pathway of TCTFA

The photochemical behavior of 1,1,3-trichlorotrifluoroacetone (TCTFA) has been quantitatively characterized. Its UV-visible spectrum shows a structured band with a maximum absorption (λmax) at 299 nm, corresponding to an npO → π*C=O electronic transition [1]. This specific absorption is the driver for its UV-induced conformational rotamerization and photodecomposition [2]. This known photolytic pathway is in contrast to the behavior of its fully hydrogenated analog, hexafluoroacetone (HFA), where analogous photochemical studies are less defined for this specific transition.

Photochemistry Conformational Analysis Matrix Isolation

Conformational Complexity: Three Conformers of TCTFA vs. Simpler Analogs

The asymmetric substitution pattern of TCTFA (CF2Cl-C(O)-CCl2F) results in a more complex conformational landscape compared to its symmetric analog, hexafluoroacetone (CF3-C(O)-CF3). TCTFA exists as a mixture of three distinct conformers at ambient temperature (gauche-anti, gauche-syn, and syn-anti rotamers), as confirmed by matrix-isolation FTIR and theoretical calculations [1]. HFA, in contrast, has a much simpler conformational space.

Conformational Analysis Vibrational Spectroscopy Computational Chemistry

Process Yield in Chlorofluoroacetone Production: Liquid-Phase Fluorination

In the industrial synthesis of chlorofluoroacetones, including TCTFA analogs, the choice of catalyst and phase is critical. A patented liquid-phase fluorination process using a tin tetrahalide catalyst offers distinct advantages over prior art methods that used antimony pentachloride or mercury catalysts [1]. This process avoids the severe reactor corrosion caused by antimony-based catalysts and the toxicity and waste issues associated with mercury-based methods, thereby providing a more viable and scalable industrial route to these important intermediates [1].

Fluorination Process Chemistry Chlorofluoroacetones

Defined Application Scenarios for 1,1,3-Trichlorotrifluoroacetone Based on Quantitative Evidence


Mild and Selective N-Trifluoroacetylation of Sensitive Amino Acids and Peptides

For the protection of amino groups in peptide synthesis or analytical derivatization, 1,1,3-trichlorotrifluoroacetone is the reagent of choice when mild, neutral, and non-racemizing conditions are required [1]. It delivers high yields (72-80%) of the N-trifluoroacetylated product [1], a task for which close analogs like hexafluoroacetone (HFA) are completely ineffective and produce unwanted side-products [1].

Synthesis of α-Substituted Trifluorolactic Acid Derivatives (e.g., Mosher's Acid)

When the synthetic target is an α-substituted trifluorolactic acid derivative, such as the chiral derivatizing agent Mosher's acid, TCTFA is the necessary intermediate [1]. Its ability to react with carbon nucleophiles distinguishes it from the less substituted analog, DCTFA, which can only be used to synthesize the unsubstituted trifluorolactic acid itself [1].

Photochemical Studies Requiring a Characterized UV-Vis Chromophore

For research into the photolysis of halogenated ketones or their role as atmospheric photo-initiators, TCTFA offers a well-defined and quantifiable UV-Vis absorption band (λmax = 299 nm) and documented conformational photochemistry [1][2]. This level of characterization provides a predictive framework for its behavior that is not as well-established for all analogs, making it a superior model compound for such studies.

Investigations of Conformational Complexity in Halogenated Molecules

The mixed halogen substitution of TCTFA creates a more complex conformational equilibrium (three stable conformers) than symmetric analogs like HFA [1]. This makes TCTFA an ideal subject for fundamental research into how halogen substitution patterns influence molecular conformation, rotational barriers, and spectroscopic signatures, using techniques like matrix-isolation FTIR and Raman spectroscopy [1].

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